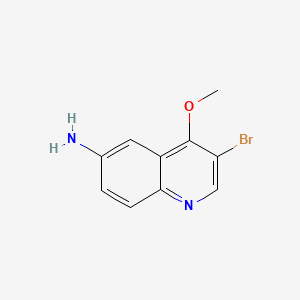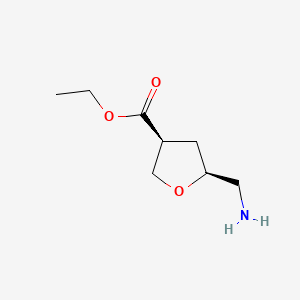
rac-ethyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-ethyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate: is a synthetic organic compound that belongs to the class of oxolane derivatives. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The compound’s unique structure, featuring an oxolane ring with an aminomethyl and carboxylate group, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-ethyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols and epoxides under acidic or basic conditions.
Introduction of Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the aminomethyl group may be oxidized to form imines or nitriles.
Reduction: Reduction reactions can convert the carboxylate group to alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Imines, nitriles.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.
Biochemical Probes: Used in studying biochemical pathways.
Medicine
Drug Development: Investigated for its potential therapeutic properties.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of rac-ethyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group may form hydrogen bonds or ionic interactions with active sites, while the oxolane ring provides structural stability. The carboxylate group can participate in electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate: Lacks the racemic mixture, providing a single enantiomer.
Methyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate: Similar structure with a methyl ester instead of ethyl.
(3R,5R)-5-(aminomethyl)oxolane-3-carboxylic acid: Carboxylic acid derivative without the ester group.
Uniqueness
rac-ethyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate is unique due to its racemic mixture, providing a combination of enantiomers that may exhibit different biological activities and properties compared to its single enantiomer counterparts.
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl (3S,5S)-5-(aminomethyl)oxolane-3-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-2-11-8(10)6-3-7(4-9)12-5-6/h6-7H,2-5,9H2,1H3/t6-,7-/m0/s1 |
InChI Key |
XXDCRGSKKOWVBM-BQBZGAKWSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H](OC1)CN |
Canonical SMILES |
CCOC(=O)C1CC(OC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Potassium trifluoro(5-oxaspiro[2.4]heptan-1-YL)borate](/img/structure/B13550135.png)

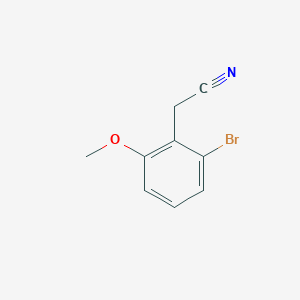
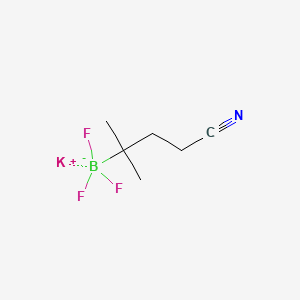
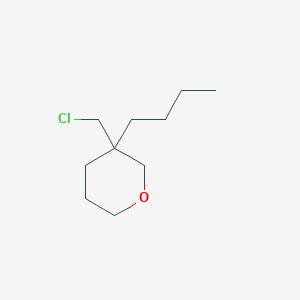
![tert-Butyl 7-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13550164.png)
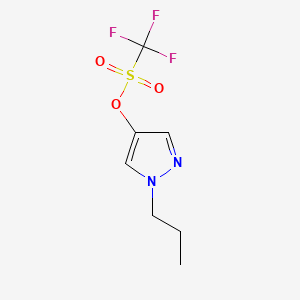
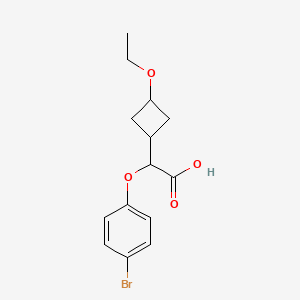
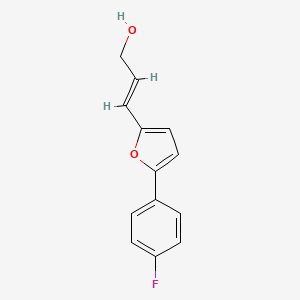

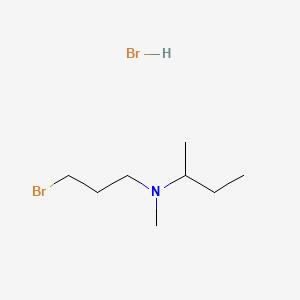
![6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B13550181.png)
amine](/img/structure/B13550188.png)
